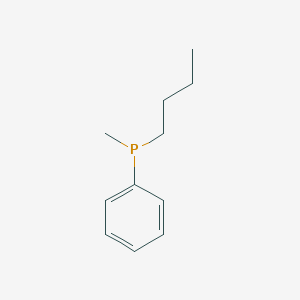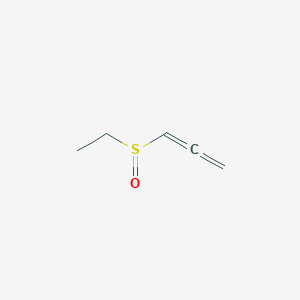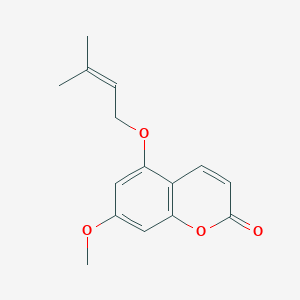![molecular formula C16H6O6 B14686363 4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone CAS No. 24821-26-9](/img/structure/B14686363.png)
4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur at the aromatic rings, often using halogens or other electrophiles under suitable conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic properties.
Medicine: Studies investigate its role in drug development, particularly for its unique structural features.
Mechanism of Action
The mechanism of action of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone include other benzoxepine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4H,6H-2Benzoxepino6,5,4-defbenzoxepin-4,6,10,12-tetrone lies in its specific arrangement of aromatic rings and ester groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
24821-26-9 |
|---|---|
Molecular Formula |
C16H6O6 |
Molecular Weight |
294.21 g/mol |
IUPAC Name |
7,15-dioxatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-6,8,14,16-tetrone |
InChI |
InChI=1S/C16H6O6/c17-13-7-3-1-4-8-11(7)12-9(15(19)21-13)5-2-6-10(12)16(20)22-14(8)18/h1-6H |
InChI Key |
FGMJUVONDQWEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C4=CC=CC(=C43)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


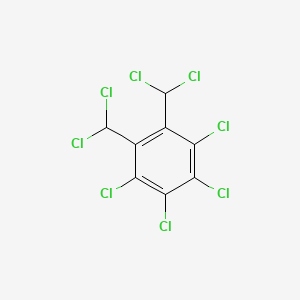
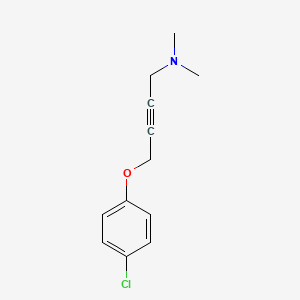
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
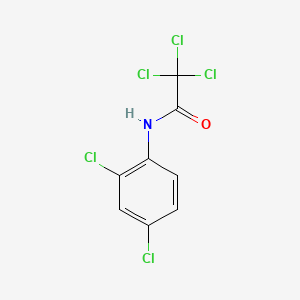
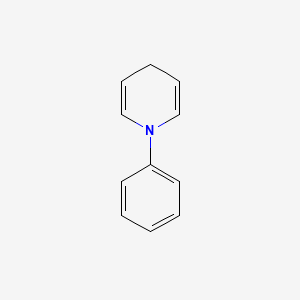
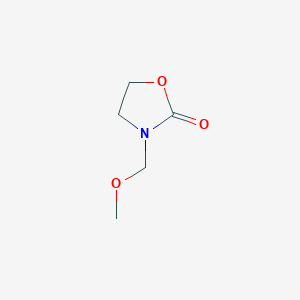
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
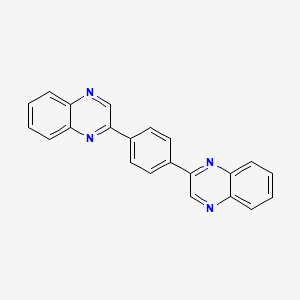

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
